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Compound of Interest

Compound Name:
2-(4-Bromophenyl)thiazole-5-

carbaldehyde

Cat. No.: B1520770 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-
Bromophenyl)thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in

medicinal chemistry and materials science. Thiazole derivatives are known for their diverse

biological activities, and the introduction of a bromophenyl group and a reactive carbaldehyde

moiety offers a versatile scaffold for further chemical modifications in drug discovery and the

development of novel organic materials.[1][2][3] This document is intended for researchers,

scientists, and drug development professionals, offering a detailed examination of the

compound's spectroscopic characteristics to aid in its identification, characterization, and

application.

Molecular Structure and Key Features
2-(4-Bromophenyl)thiazole-5-carbaldehyde possesses a core structure consisting of a

thiazole ring substituted at the 2-position with a 4-bromophenyl group and at the 5-position with

a carbaldehyde group. The presence of the electronegative bromine atom and the electron-

withdrawing aldehyde group significantly influences the electronic environment of the molecule,

which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. Below is an analysis of the predicted ¹H and ¹³C NMR spectra of 2-(4-
Bromophenyl)thiazole-5-carbaldehyde. These predictions are based on the analysis of

structurally similar compounds and established principles of NMR spectroscopy.[4][5][6]

¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment and

connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Bromophenyl)thiazole-5-carbaldehyde (in

DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.95 Singlet 1H
Aldehyde proton (-

CHO)

~8.60 Singlet 1H Thiazole proton (H-4)

~7.85 Doublet 2H
Aromatic protons

(ortho to thiazole)

~7.70 Doublet 2H
Aromatic protons

(ortho to bromine)

Interpretation and Causality:

Aldehyde Proton (~9.95 ppm): The proton of the aldehyde group is highly deshielded due to

the strong electron-withdrawing effect of the adjacent carbonyl group and its direct

attachment to the aromatic thiazole ring. This results in its characteristic downfield chemical

shift.

Thiazole Proton (H-4) (~8.60 ppm): The single proton on the thiazole ring is expected to

appear as a singlet at a downfield region. Its chemical shift is influenced by the anisotropic

effect of the aromatic ring system and the electron-withdrawing nature of the adjacent

aldehyde group.
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Aromatic Protons (~7.85 and ~7.70 ppm): The four protons on the 4-bromophenyl ring are

expected to appear as two distinct doublets, characteristic of a para-substituted benzene

ring. The protons ortho to the electron-donating thiazole ring are shifted slightly upfield

compared to those ortho to the electron-withdrawing bromine atom.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments

within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(4-Bromophenyl)thiazole-5-carbaldehyde (in

DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~185.0 Aldehyde carbon (C=O)

~168.0 Thiazole carbon (C-2)

~150.0 Thiazole carbon (C-5)

~145.0 Thiazole carbon (C-4)

~132.5 Aromatic carbon (ipso- to thiazole)

~132.0 Aromatic carbons (ortho to bromine)

~129.0 Aromatic carbons (ortho to thiazole)

~125.0 Aromatic carbon (ipso- to bromine)

Interpretation and Causality:

Aldehyde Carbon (~185.0 ppm): The carbonyl carbon of the aldehyde is the most deshielded

carbon in the molecule, appearing at a very low field.

Thiazole Carbons: The chemical shifts of the thiazole carbons are influenced by the nitrogen

and sulfur heteroatoms and the attached substituents. The C-2 carbon, bonded to the

nitrogen and the bromophenyl group, is expected to be significantly deshielded.
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Aromatic Carbons: The chemical shifts of the carbons in the bromophenyl ring are

characteristic of a para-substituted system. The carbon atom attached to the bromine (ipso-

carbon) will have its chemical shift influenced by the heavy atom effect of bromine.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification and structural confirmation.

Table 3: Predicted Mass Spectrometry Data for 2-(4-Bromophenyl)thiazole-5-carbaldehyde

m/z Interpretation

267/269
Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br

isotopes)

239/241 [M-CO]⁺

188 [M-Br]⁺

154 [C₇H₄NS]⁺

Interpretation and Causality:

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion

due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7][8] Common

fragmentation pathways for such aromatic aldehydes include the loss of a carbon monoxide

molecule (CO) and the cleavage of the carbon-bromine bond.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectral Data for 2-(4-Bromophenyl)thiazole-5-carbaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2850, ~2750 Weak
Aldehyde C-H stretch (Fermi

resonance)

~1700 Strong Aldehyde C=O stretch

~1580 Medium-Strong Aromatic C=C stretch

~1470 Medium Thiazole ring stretch

~1070 Strong C-Br stretch

Interpretation and Causality:

Aldehyde Group: The strong absorption around 1700 cm⁻¹ is a clear indicator of the carbonyl

(C=O) stretching vibration of the aldehyde. The two weak bands around 2850 cm⁻¹ and 2750

cm⁻¹ are characteristic of the C-H stretching of the aldehyde group, often appearing as a

doublet due to Fermi resonance.[9][10]

Aromatic and Thiazole Rings: The absorptions in the 3100-3000 cm⁻¹ and ~1580 cm⁻¹

regions correspond to the C-H and C=C stretching vibrations of the aromatic rings,

respectively.

C-Br Bond: The strong absorption around 1070 cm⁻¹ is indicative of the C-Br stretching

vibration.

Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized

protocols are recommended.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of purified 2-(4-Bromophenyl)thiazole-5-carbaldehyde.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be

based on the solubility of the compound.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Instrumental Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse sequence

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

Instrumental Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Program: Proton-decoupled pulse sequence

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay: 2-5 seconds

Spectral Width: 0-200 ppm

Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol,

dichloromethane).

Instrumental Parameters:
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Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: 50-500 m/z

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
Sample Preparation:

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

Instrumental Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Accessory: ATR accessory with a diamond or germanium crystal

Number of Scans: 16-32

Resolution: 4 cm⁻¹

Spectral Range: 4000-400 cm⁻¹

Visualizations
Molecular Structure
Caption: Molecular structure of 2-(4-Bromophenyl)thiazole-5-carbaldehyde.

Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic characterization of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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